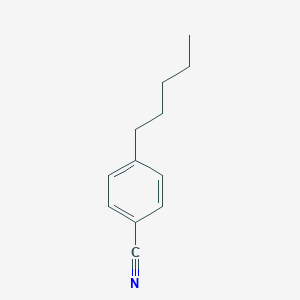

4-Pentylbenzonitrile

Übersicht

Beschreibung

4-Pentylbenzonitrile is an organic compound with the molecular formula C12H15N It is a derivative of benzonitrile, where a pentyl group is attached to the para position of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Pentylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . Another method involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile . This method is advantageous due to its scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Ammoxidation and Catalytic Conversion

The cyano group in 4-pentylbenzonitrile can participate in vapor-phase catalytic reactions. A structurally similar compound, 4-phenylphthalonitrile, undergoes ammoxidation over a V-Sb-Bi-Zr/γ-Al₂O₃ catalyst to form imides and benzonitrile derivatives . For this compound, analogous pathways may include:

Key Reaction Pathway

Kinetic Parameters (Inferred from )

| Parameter | Value |

|---|---|

| Reaction Order (substrate) | 0.5 |

| Activation Energy | 116.53 kJ/mol |

| Selectivity to Imide | Decreases with contact time |

Secondary hydrolysis of the nitrile group to the imide is favored under prolonged reaction conditions .

Radical Reactions

The cyano group stabilizes radicals, enabling participation in chain processes. Tributyltin hydride (Bu₃SnH) and AIBN-initiated radical reactions are plausible . For example:

Proposed Mechanism

-

Initiation : AIBN generates tributyltin radicals.

-

Propagation : Radical attack on the nitrile group forms intermediates.

-

Termination : Radical recombination yields decarboxylated or alkylated products.

Such reactions are typically exergonic (e.g., −38.95 kcal/mol for analogous systems) .

Cyclization and Heterocycle Formation

This compound can act as a precursor in Cu- or Pd-catalyzed cyclization reactions. For example:

Quinolone Synthesis

Reaction with aryl boronic acids under Cu catalysis forms 2-substituted-4-quinolones :

Key Conditions

-

Catalyst: CuI/1,10-phenanthroline

-

Solvent: DMF, 80°C

Nucleophilic Substitution and Hydrolysis

The nitrile group undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions. For example:

Hydrolysis to Carboxylic Acid

Thionyl Chloride-Mediated Reactions

In acetonitrile with thionyl chloride (SOCl₂), the nitrile may form acyl chlorides or undergo coupling .

Electrophilic Aromatic Substitution

The pentyl group directs electrophiles to the meta position relative to the nitrile. Example reactions include:

Nitration

Halogenation

Bromination or chlorination occurs at the meta position, moderated by the cyano group’s electron-withdrawing effect .

Cross-Coupling Reactions

The nitrile group can participate in Suzuki-Miyaura or Sonogashira couplings. For example:

Palladium-Catalyzed Coupling

Wissenschaftliche Forschungsanwendungen

Material Science Applications

Liquid Crystals : 4-Pentylbenzonitrile is utilized in the development of liquid crystal displays (LCDs). Its unique molecular structure allows it to exhibit liquid crystalline properties, which are essential for the modulation of light in display technologies.

Polymer Additives : The compound serves as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation can lead to improved performance in applications such as coatings and adhesives.

Biological Applications

Pharmaceutical Intermediates : this compound has been studied as a precursor for various pharmaceutical compounds. Its nitrile group can participate in nucleophilic reactions, allowing for the synthesis of biologically active molecules.

Anticancer Activity : Recent studies have indicated that derivatives of benzonitrile compounds exhibit anticancer properties. Research has shown that modifications to the benzonitrile structure can enhance cytotoxicity against cancer cell lines, making this compound a potential candidate for further pharmacological investigations.

Analytical Chemistry

Solvent Properties : Due to its solvent capabilities, this compound is employed in chromatography and spectroscopic analyses. Its ability to dissolve a wide range of organic compounds makes it suitable for various analytical applications.

Gas Chromatography : The compound has been used as a standard in gas chromatography due to its stability and well-defined retention time, facilitating accurate quantitative analysis in complex mixtures.

Case Studies

Wirkmechanismus

The mechanism of action of 4-Pentylbenzonitrile involves its interaction with various molecular targets. For instance, it can form coordination complexes with transition metals, which are soluble in organic solvents and can act as synthetic intermediates . Additionally, it can undergo reactions that release nitric oxide, which then activates soluble guanylate cyclase and exhibits vasodilatory activity.

Vergleich Mit ähnlichen Verbindungen

4-Phenylbutyrate: Known for its neuroprotective effects.

4-Phenyl-3-furoxancarbonitrile: Exhibits nitric oxide donation properties.

Uniqueness: 4-Pentylbenzonitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form various coordination complexes

Biologische Aktivität

4-Pentylbenzonitrile (C₁₃H₁₅N), a member of the benzonitrile family, has gained attention due to its potential biological activities. This compound features a pentyl group attached to the benzene ring, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a phenyl ring substituted with a pentyl group and a nitrile functional group. The presence of the nitrile group is known to enhance lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antifungal Activity : Preliminary studies suggest that compounds with similar structures show antifungal properties against various pathogens. The presence of the nitrile group may enhance interaction with fungal cell membranes, leading to increased permeability and cell death.

- Insecticidal Activity : Similar compounds have demonstrated insecticidal properties by modulating calcium levels in insect cells, disrupting homeostasis and leading to mortality. This mechanism may be relevant for this compound.

- Antimicrobial Effects : The compound's structural characteristics may allow it to interact with bacterial membranes, potentially leading to bactericidal effects.

Antifungal Activity

A study evaluating the antifungal properties of nitrile derivatives revealed that compounds with higher lipophilicity exhibited better antifungal activity against Candida albicans and other pathogens. For instance, derivatives similar to this compound showed significant inhibition against these fungi at concentrations as low as 50 mg/L .

| Compound | Activity Against C. albicans | Concentration (mg/L) |

|---|---|---|

| This compound | Moderate | 50 |

| Similar Derivative A | Strong | 25 |

| Similar Derivative B | Weak | 100 |

Insecticidal Mechanisms

Research on related compounds has demonstrated that certain benzonitriles can disrupt calcium homeostasis in insects. For example, a study found that a structurally similar compound effectively modulated intracellular calcium levels in Mythimna separata, leading to increased mortality rates . This suggests that this compound may possess similar insecticidal mechanisms.

Antimicrobial Studies

The antimicrobial potential of nitriles has been explored extensively. A review highlighted various nitrile-containing compounds that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural attributes:

- Lipophilicity : Higher lipophilicity generally correlates with better membrane permeability and bioactivity.

- Substituents : The nature and position of substituents on the phenyl ring can dramatically alter biological activity. For example, halogen substitutions have been shown to enhance antifungal activity compared to non-substituted phenyl rings .

Eigenschaften

IUPAC Name |

4-pentylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPQFJXPPKNHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295221 | |

| Record name | 4-Pentylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10270-29-8 | |

| Record name | 10270-29-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pentylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using sodium in liquid ammonia for the synthesis of 4-Pentylbenzonitrile?

A1: The research article "Reductive Activation of Arenes: XVI. Anionic Products from Reduction of p-Tolunitrile with Sodium in Liquid Ammonia and Their Reaction with Butyl Bromide" [] investigates the reduction of aromatic compounds, specifically p-Tolunitrile (4-Methylbenzonitrile), using sodium in liquid ammonia. This method generates anionic intermediates that can further react with alkyl halides, like butyl bromide, to form alkylated products such as this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.